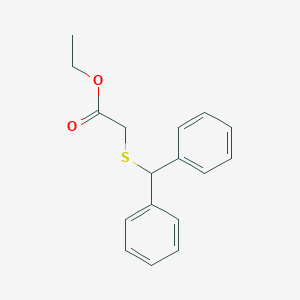

Ethyl 2-(benzhydrylthio)acetate

描述

Ethyl 2-(benzhydrylthio)acetate (CAS 63547-23-9) is an organosulfur compound characterized by a benzhydryl (diphenylmethyl) group attached via a thioether linkage to an ethyl acetate backbone. Its molecular formula is C₁₇H₁₈O₂S, with a molecular weight of 286.39 g/mol . The compound exhibits a density of 1.131 g/cm³ and a predicted boiling point of 384.3°C . It is soluble in chlorinated solvents (e.g., chloroform, dichloromethane) and polar aprotic solvents like ethyl acetate and methanol, typically presenting as a pale-yellow oil . Structurally, the benzhydryl group imparts steric bulk and lipophilicity, which may influence its reactivity and applications in medicinal chemistry or materials science.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-(benzhydrylthio)acetate typically involves the reaction of benzhydrol with thiourea and chloroacetic acid. One method involves the following steps :

- Reacting benzhydrol with thiourea in the presence of hydrobromic acid to form diphenylmethanthiol.

- Reacting diphenylmethanthiol with chloroacetic acid to produce 2-(benzhydrylthio)acetic acid.

- Esterification of 2-(benzhydrylthio)acetic acid with ethanol to yield this compound.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

化学反应分析

Types of Reactions: Ethyl 2-(benzhydrylthio)acetate undergoes various chemical reactions, including:

Hydrolysis: Under acidic or basic conditions, it can hydrolyze to form 2-(benzhydrylthio)acetic acid and ethanol.

Reduction: Reduction with lithium aluminum hydride can convert it to the corresponding alcohol.

Substitution: It can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.

Common Reagents and Conditions:

Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.

Reduction: Lithium aluminum hydride (LiAlH4).

Substitution: Various nucleophiles such as amines or thiols.

Major Products:

Hydrolysis: 2-(benzhydrylthio)acetic acid and ethanol.

Reduction: 2-(benzhydrylthio)ethanol.

Substitution: Products depend on the nucleophile used.

科学研究应用

Medicinal Chemistry

Ethyl 2-(benzhydrylthio)acetate is studied for its potential therapeutic effects. Its interactions with biological systems suggest possible applications in drug development:

- Anti-inflammatory Properties : Preliminary studies indicate that this compound may inhibit pro-inflammatory cytokines, modulating inflammatory pathways.

- Antimicrobial Activity : Research shows that derivatives of this compound exhibit antimicrobial properties, positioning them as candidates for new antibiotic development.

- Cytotoxic Effects : In vitro studies have demonstrated that this compound can induce cytotoxicity in cancer cell lines, indicating potential use in cancer therapy.

Organic Synthesis

The compound serves as a valuable building block in organic synthesis:

- It can be utilized to synthesize more complex molecules, including pharmaceuticals.

- Its unique ester functional group allows for diverse reactivity profiles compared to related compounds like 2-(benzhydrylthio)acetic acid and 2-(benzhydrylthio)acetamide.

The biological activity of this compound can be compared with similar compounds. The following table summarizes key findings:

| Compound | Biological Activity | IC50 (µM) |

|---|---|---|

| This compound | Cytotoxicity in HCT-116 cells | ~25 |

| 2-(benzhydrylthio)acetic acid | Anti-inflammatory effects | Not specified |

| Benzhydrol | Limited antimicrobial activity | Not specified |

Case Studies and Research Findings

Several studies have explored the biological activities associated with this compound:

- Cytotoxicity Studies : In vitro assessments revealed that the compound effectively induces apoptosis in HCT-116 colorectal cancer cells, with an observed IC50 value around 25 µM.

- Anti-inflammatory Activity : Research indicated that treatment with this compound reduced levels of pro-inflammatory cytokines in cellular models, suggesting its potential as an anti-inflammatory agent.

- Antimicrobial Testing : Derivatives of this compound were tested against various bacterial strains, showing promising results that warrant further investigation for antibiotic development.

作用机制

The mechanism by which ethyl 2-(benzhydrylthio)acetate exerts its effects involves its interaction with biological molecules. The compound’s structure allows it to modulate physiological responses by binding to specific molecular targets, potentially affecting pathways involved in inflammation and other biological processes.

相似化合物的比较

Comparison with Structurally Similar Compounds

Ethyl 2-(benzhydrylthio)acetate belongs to a broader class of ethyl thioacetate derivatives. Below is a detailed comparison with key analogs, focusing on structural features, physicochemical properties, and functional applications.

Table 1: Comparative Analysis of this compound and Analogous Compounds

Key Structural and Functional Differences

Electron-withdrawing groups (e.g., nitro or chloro in compounds) enhance electrophilicity, making these derivatives more reactive in enzyme inhibition contexts .

Thioester analogs () demonstrate inhibitory activity against snake venom enzymes, attributed to their mimicry of enzyme substrates .

Synthetic Methodologies :

- This compound is synthesized via nucleophilic substitution between 2-mercaptobenzhydryl derivatives and ethyl chloroacetate under basic conditions .

- In contrast, benzothiazole derivatives () are synthesized via refluxing 2-mercaptobenzothiazole with ethyl chloroacetate in acetone with K₂CO₃ .

Crystallographic Behavior :

生物活性

Ethyl 2-(benzhydrylthio)acetate is an organic compound that has garnered interest in medicinal chemistry due to its potential therapeutic applications. Its unique structure allows it to interact with various biological systems, potentially modulating physiological responses. This article aims to provide a comprehensive overview of the biological activities associated with this compound, including its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

This compound has the chemical formula and features an ester functional group. This structure is critical for its reactivity and interaction with biological targets.

The exact biochemical pathways affected by this compound are not fully established; however, it is believed to interact with multiple molecular targets. The compound may modulate pathways involved in inflammation and other physiological processes through specific binding interactions with proteins or enzymes .

Biological Activities

This compound has been studied for several biological activities:

- Anti-inflammatory Effects : Preliminary studies suggest that this compound may exhibit anti-inflammatory properties, potentially through inhibition of pro-inflammatory cytokines or modulation of related signaling pathways.

- Antimicrobial Activity : Some research indicates that derivatives of this compound may possess antimicrobial properties, making them candidates for further investigation in the development of new antibiotics.

- Cytotoxic Effects : In vitro studies have shown that this compound may induce cytotoxicity in certain cancer cell lines, suggesting potential applications in cancer therapy .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound and its derivatives:

- Cytotoxicity in Cancer Cells :

- Anti-inflammatory Activity :

- Antimicrobial Testing :

Comparative Analysis

The biological activity of this compound can be compared with similar compounds:

| Compound | Biological Activity | IC50 (µM) |

|---|---|---|

| This compound | Cytotoxicity in HCT-116 cells | ~25 |

| 2-(benzhydrylthio)acetic acid | Anti-inflammatory effects | Not specified |

| Benzhydrol | Limited antimicrobial activity | Not specified |

常见问题

Basic Synthesis Questions

Q. Q1: What are the common synthetic routes for Ethyl 2-(benzhydrylthio)acetate?

Methodological Answer: this compound can be synthesized via multiple pathways:

- Thiol-Esterification: Reacting benzhydrylthiol with ethyl bromoacetate in the presence of a base (e.g., K₂CO₃) under anhydrous conditions .

- Cyanoacetate Route: Using ethyl cyanoacetate and 2-aminothiophenol, followed by hydrolysis and functionalization .

- Malonate Condensation: Diethyl malonate reacts with benzhydrylthiol derivatives under acidic catalysis to form the ester .

Key Considerations: Monitor reaction progress via TLC or GC-MS. Purification typically involves column chromatography (silica gel, hexane/ethyl acetate gradients) .

Q. Advanced Synthesis Challenges

Q. Q2: How can competing side reactions (e.g., disulfide formation) be minimized during synthesis?

Methodological Answer: Disulfide formation is a common side reaction when working with thiols. Mitigation strategies include:

- Inert Atmosphere: Conduct reactions under nitrogen/argon to prevent oxidation .

- Radical Scavengers: Add TEMPO (0.1–1 mol%) to suppress radical-mediated disulfide coupling .

- Low-Temperature Optimization: Perform reactions at 0–5°C to slow down thiol oxidation kinetics .

Validation: Characterize intermediates via NMR (¹H, ¹³C) and HRMS to confirm product purity .

Q. Structural Characterization

Q. Q3: What crystallographic tools are recommended for resolving the structure of this compound?

Methodological Answer:

- Data Collection: Use single-crystal X-ray diffraction with Mo-Kα radiation (λ = 0.71073 Å) .

- Structure Solution: Employ SHELXT for automated space-group determination and initial phase estimation .

- Refinement: Apply SHELXL for least-squares refinement, incorporating anisotropic displacement parameters and hydrogen bonding networks .

Troubleshooting: For twinned crystals, use the TWIN command in SHELXL and validate with the R₁ factor (<5%) .

Q. Biological Activity Profiling

Q. Q4: How can researchers design experiments to evaluate the bioactivity of this compound derivatives?

Methodological Answer:

- Derivatization: Synthesize hydrazide or triazole derivatives via reactions with hydrazine hydrate or click chemistry .

- In Vitro Assays:

- Antimicrobial Screening: Use microdilution assays (MIC values) against Gram-positive/negative bacteria .

- Enzyme Inhibition: Test against targets like α-glucosidase or acetylcholinesterase using spectrophotometric methods .

- Structure-Activity Relationships (SAR): Correlate substituent effects (e.g., electron-withdrawing groups on the benzothiazole ring) with activity trends .

Q. Data Analysis & Contradictions

Q. Q5: How should researchers address discrepancies in crystallographic data (e.g., bond-length anomalies)?

Methodological Answer:

- Validation Tools: Cross-check with ORTEP-3 for thermal ellipsoid visualization and PLATON for symmetry checks .

- Dynamic Effects: Account for libration or disorder using SHELXL ’s DELU and SIMU commands .

- Database Cross-Referencing: Compare bond lengths/angles with similar structures in the Cambridge Structural Database (CSD) .

Q. Safety & Handling

Q. Q6: What safety protocols are critical when handling this compound in the lab?

Methodological Answer:

- PPE: Wear nitrile gloves, safety goggles, and a lab coat. Use fume hoods for synthesis/purification steps .

- Spill Management: Neutralize spills with activated carbon, then dispose as hazardous waste .

- Storage: Store at –20°C in amber vials under inert gas to prevent degradation .

Q. Advanced Derivatization Strategies

Q. Q7: What methodologies enable the synthesis of fluorescent probes from this compound?

Methodological Answer:

- Fluorophore Conjugation: React with dansyl chloride or coumarin derivatives via nucleophilic substitution .

- Click Chemistry: Use Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to attach BODIPY tags .

- Characterization: Confirm emission profiles via fluorescence spectroscopy (λₑₓ/λₑₘ) and quantum yield calculations .

属性

IUPAC Name |

ethyl 2-benzhydrylsulfanylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18O2S/c1-2-19-16(18)13-20-17(14-9-5-3-6-10-14)15-11-7-4-8-12-15/h3-12,17H,2,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USHWCUHXXAVVLF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CSC(C1=CC=CC=C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00458466 | |

| Record name | Ethyl [(diphenylmethyl)sulfanyl]acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00458466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63547-23-9 | |

| Record name | Ethyl 2-[(diphenylmethyl)thio]acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=63547-23-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl [(diphenylmethyl)sulfanyl]acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00458466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。